

Spectroscopic Profile of Borapetoside F: A Technical Guide

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Compound of Interest

Compound Name: *Borapetoside F*

Cat. No.: *B15587360*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Borapetoside F**, a clerodane-type furanoditerpene glucoside. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development contexts. All data is sourced from the original structure elucidation literature.

Mass Spectrometry (MS) Data

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) analysis was crucial in determining the elemental composition of **Borapetoside F**.

Table 1: Mass Spectrometry Data for **Borapetoside F**

Ion	Calculated m/z	Found m/z
[M+Na] ⁺	557.1998	557.1976

Nuclear Magnetic Resonance (NMR) Data

The structural framework of **Borapetoside F** was elucidated through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data, recorded in deuterated methanol (CD₃OD), are detailed below.

Table 2: ¹H NMR Spectroscopic Data for **Borapetoside F** (in CD₃OD)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
1	2.58	m	12.0
2	1.70	m	
2	1.50	m	
5	2.18	m	
6	4.20	br d	
7	2.60	m	7.0
10	2.05	m	
11	0.95	d	
12	5.10	q	
14	6.35	br s	
15	7.40	t	1.5
16	7.42	t	1.0
17	1.10	s	7.5
18	3.75	s	
1'	4.35	d	
2'	3.20	dd	
3'	3.38	t	
4'	3.30	t	9.0
5'	3.25	m	9.0
6'a	3.85	dd	2.0, 12.0
6'b	3.68	dd	5.0, 12.0

Table 3: ^{13}C NMR Spectroscopic Data for **Borapetoside F** (in CD_3OD)

Position	Chemical Shift (δ) ppm
1	36.5
2	26.0
3	174.2
4	110.8
5	42.0
6	78.5
7	45.2
8	155.5
9	117.5
10	40.5
11	16.0
12	70.2
13	126.0
14	108.2
15	141.5
16	144.0
17	28.5
18	52.0
1'	103.0
2'	75.0
3'	77.8
4'	71.5
5'	78.0

6'

62.8

Experimental Protocols

The following methodologies were employed for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

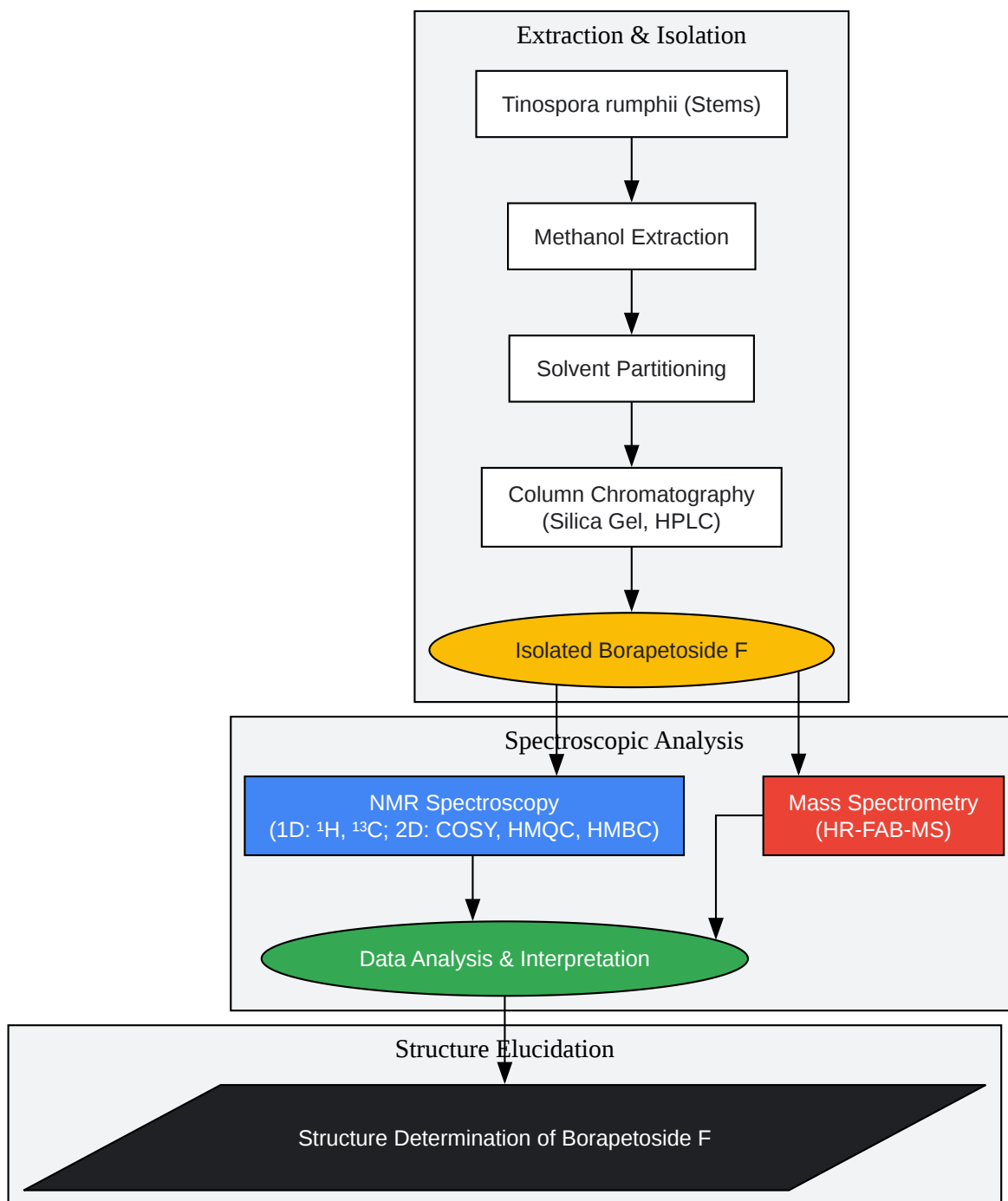
- Instrument: Bruker AM-400 Spectrometer
- Solvent: Deuterated Methanol (CD_3OD)
- Reference: Tetramethylsilane (TMS) was used as an internal standard.
- ^1H NMR: Spectra were recorded at 400 MHz.
- ^{13}C NMR: Spectra were recorded at 100 MHz.
- Techniques: Standard 1D (^1H , ^{13}C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the structure and assign all proton and carbon signals.

Mass Spectrometry (MS)

- Instrument: JEOL JMS-700 Mass Spectrometer
- Technique: High-Resolution Fast Atom Bombardment (HR-FAB-MS)
- Matrix: A suitable matrix (e.g., m-nitrobenzyl alcohol) was used for ionization.
- Mode: Positive ion mode was used to detect the $[\text{M}+\text{Na}]^+$ adduct.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Borapetoside F**.



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Caption: Workflow for Isolation and Spectroscopic Analysis of **Borapetoside F**.

- To cite this document: BenchChem. [Spectroscopic Profile of Borapetoside F: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587360#spectroscopic-data-of-borapetoside-f-nmr-ms]

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